molecular formula C19H28N2O2S2 B1334333 N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide

N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B1334333
M. Wt: 380.6 g/mol
InChI Key: URLKLFDMLFIACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is a complex organic compound with a unique structure that includes a thiazole ring and sulfonamide group.

Properties

Molecular Formula

C19H28N2O2S2

Molecular Weight

380.6 g/mol

IUPAC Name

N-(3-methyl-1,3-thiazol-2-ylidene)-2,4,6-tri(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H28N2O2S2/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)25(22,23)20-19-21(7)8-9-24-19/h8-14H,1-7H3

InChI Key

URLKLFDMLFIACA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=C2N(C=CS2)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring and subsequent sulfonamide formation. One common method involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with 3-methyl-1,3-thiazole-2-amine under controlled conditions .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary amines .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is unique due to the combination of the thiazole ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.